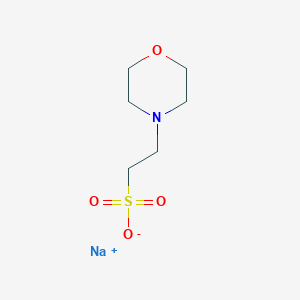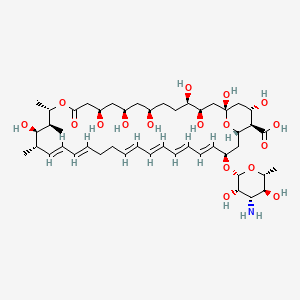
disodium;1,3-dihydroxypropan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;1,3-dihydroxypropan-2-yl phosphate is a chemical compound with the molecular formula C3H9Na2O6P. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is often utilized in the preparation of hydrogels and scaffolds, which have applications in tissue engineering and cell growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;1,3-dihydroxypropan-2-yl phosphate typically involves the reaction of glycerol with phosphoric acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C3H8O3+H3PO4+2NaOH→C3H9Na2O6P+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The reactants are mixed in specific proportions, and the reaction is monitored to ensure complete conversion. The product is then purified through filtration and crystallization processes to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;1,3-dihydroxypropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield other glycerol derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various glycerol phosphate derivatives, which have different applications in scientific research and industry.
Applications De Recherche Scientifique
Disodium;1,3-dihydroxypropan-2-yl phosphate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of other chemical compounds.
Biology: The compound is utilized in the preparation of hydrogels and scaffolds for tissue engineering and cell growth.
Medicine: It serves as a phosphatase inhibitor, promoting bone matrix mineralization and modulating bone cell metabolic activity.
Industry: The compound is used as an additive in isolation mediums, providing phosphate ions for various industrial processes.
Mécanisme D'action
The mechanism of action of disodium;1,3-dihydroxypropan-2-yl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a phosphate group donor, facilitating the phosphorylation of proteins and other molecules. This process is crucial for various cellular functions, including signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Disodium;1,3-dihydroxypropan-2-yl phosphate can be compared with other similar compounds such as:
Sodium beta-glycerophosphate: Both compounds are used as phosphate donors in biological systems, but this compound has unique properties that make it more suitable for certain applications.
Glycerol-2-phosphate: This compound is also used in tissue engineering and cell growth, but it differs in its chemical structure and specific applications.
Propriétés
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPCPPOOQICIRJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Na2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7802563.png)



![Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B7802602.png)






